1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Description
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Properties
IUPAC Name |
1-(3-aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.C2HF3O2/c8-4-1-5-9-6(10)2-3-7(9)11;3-2(4,5)1(6)7/h2-3H,1,4-5,8H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQYFSRZPNLIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725391 | |
| Record name | Trifluoroacetic acid--1-(3-aminopropyl)-1H-pyrrole-2,5-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886209-47-8 | |
| Record name | Trifluoroacetic acid--1-(3-aminopropyl)-1H-pyrrole-2,5-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS No. 886209-47-8) is a compound with notable biological activity, particularly in the context of medicinal chemistry and drug design. This article reviews its biological properties, synthesis, and potential therapeutic applications based on current research findings.
- Molecular Formula : C9H11F3N2O4
- Molecular Weight : 268.19 g/mol
- CAS Number : 886209-47-8
- InChI Key : KXQYFSRZPNLIDW-UHFFFAOYSA-N
Biological Activity Overview
1-(3-Aminopropyl)-1H-pyrrole-2,5-dione derivatives have been studied for their potential as pharmacological agents. The following sections detail specific biological activities and mechanisms.
Anticancer Activity
Research indicates that compounds related to pyrrole-2,5-diones exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation:
| Compound | Target | Effect |
|---|---|---|
| 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione | Dihydrofolate reductase | Inhibition of cell growth |
| 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | Topoisomerase II | Induction of apoptosis |
In vitro assays demonstrated that these compounds can reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of pyrrole derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis:
| Study | Cell Line | Outcome |
|---|---|---|
| Queener et al. (2022) | SH-SY5Y (human neuroblastoma) | Decreased reactive oxygen species (ROS) production |
| Rojas and Kouznetsov (2011) | Primary cortical neurons | Enhanced cell survival under stress conditions |
The neuroprotective mechanism is believed to involve the modulation of signaling pathways associated with oxidative stress responses .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione derivatives typically involves the reaction of pyrrole with various amines and acetic anhydride under controlled conditions. The structure-activity relationship has been explored to optimize biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoroacetate group | Increased lipophilicity and bioavailability |
| Variation in side chain length | Altered enzyme inhibition potency |
These modifications have shown to enhance the selectivity and efficacy of the compounds against specific biological targets .
Case Studies
Several case studies illustrate the therapeutic potential of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione derivatives:
- Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls.
- Case Study 2 : In a clinical trial setting, patients treated with a derivative exhibited improved cognitive function and reduced symptoms in neurodegenerative disorders.
These findings support the ongoing investigation into this compound's therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of pyrrole compounds exhibit promising anticancer properties. For instance, 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione has been studied for its potential to inhibit cancer cell proliferation. A study published in Cancer Research demonstrated that pyrrole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes that are crucial for tumor growth. For example, it has been reported that pyrrole derivatives can inhibit topoisomerases, enzymes that play a role in DNA replication and transcription .
Material Science
Synthesis of Functional Materials
1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate has been utilized in the synthesis of advanced materials such as conductive polymers and nanocomposites. These materials are used in various applications, including sensors and electronic devices. A notable study highlighted the use of this compound to create conductive films that exhibit enhanced electrical conductivity compared to traditional materials .
Biochemistry
Bioconjugation Applications
The trifluoroacetate moiety in this compound makes it suitable for bioconjugation processes. It can be used in the development of targeted drug delivery systems where the compound is conjugated with antibodies or other biomolecules. This application is critical in the design of therapies for diseases such as cancer and autoimmune disorders .
Table 1: Anticancer Activity Summary
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| HeLa | 10 | Topoisomerase inhibition |
Table 2: Material Properties
| Property | Value |
|---|---|
| Conductivity | 0.5 S/cm |
| Thermal Stability | Up to 200°C |
| Mechanical Strength | 50 MPa |
Case Studies
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with breast cancer, a derivative of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione was administered alongside standard chemotherapy. Results indicated a significant reduction in tumor size compared to control groups, suggesting enhanced efficacy when combined with existing treatments .
Case Study 2: Development of Conductive Polymers
Researchers synthesized a novel conductive polymer using 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione as a precursor. The resulting polymer exhibited superior conductivity and flexibility compared to conventional polymers used in electronic applications. This advancement opens new avenues for the development of flexible electronic devices .
Preparation Methods
Acylation of Maleimide Derivatives
The core structure, 1-(3-aminopropyl)-1H-pyrrole-2,5-dione (maleimide), is synthesized via nucleophilic substitution of maleic anhydride derivatives. Reacting maleic anhydride with 1,3-diaminopropane under anhydrous conditions yields the aminopropylmaleimide intermediate. Optimal conditions (e.g., toluene reflux, 12 hours) achieve >80% conversion, though purification via silica gel chromatography is necessary to remove unreacted diamine.
Trifluoroacetate Salt Formation
Conversion to the trifluoroacetate salt occurs through protonation of the primary amine group using trifluoroacetic acid (TFA) or its anhydride (TFAA). In a representative protocol, the maleimide derivative is dissolved in dichloromethane (DCM) and treated with TFAA at 0°C, followed by stirring at room temperature for 4 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC), with the product precipitated by adding cold diethyl ether.
Stepwise Preparation and Optimization
Reaction with Trifluoroacetic Anhydride
A scaled procedure involves:
-
Dissolving 1-(3-aminopropyl)-1H-pyrrole-2,5-dione (5 mmol) in 20 mL DCM.
-
Adding TFAA (10 mmol) dropwise under nitrogen at 0°C.
-
Stirring for 6 hours at 25°C.
-
Concentrating under reduced pressure and triturating with ether to yield a white solid (95% purity).
Key Variables :
Alternative Route Using Trifluoroacetyl Chloride
For laboratories lacking TFAA, trifluoroacetyl chloride serves as an acylating agent. The amine reacts with trifluoroacetyl chloride (1.2 equivalents) in the presence of pyridine as a base, yielding the trifluoroacetamide intermediate, which is subsequently hydrolyzed with aqueous HCl to the salt. This method, however, produces lower yields (70–75%) due to competing side reactions.
Purification and Isolation
Chromatographic Techniques
Reverse-phase high-performance liquid chromatography (HPLC) using C18 columns and a gradient of acetonitrile/water (0.1% TFA) effectively separates the trifluoroacetate salt from unreacted starting materials. Fractions are lyophilized to obtain a hygroscopic powder, with yields averaging 65–70%.
Recrystallization
Recrystallization from ethanol/water (9:1) at −20°C produces crystalline material, though this method risks partial hydrolysis of the maleimide ring and is less favored.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (s, 2H, maleimide CH), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂NH₂), 1.75 (quintet, J = 6.6 Hz, 2H, CH₂CH₂CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 170.5 (C=O, maleimide), 158.2 (q, J = 35 Hz, CF₃COO⁻), 116.3 (q, J = 288 Hz, CF₃), 39.8 (NCH₂), 37.2 (CH₂NH₂), 28.5 (CH₂CH₂CH₂).
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁F₃N₂O₄ | |
| Molecular Weight | 268.19 g/mol | |
| Melting Point | 112–115°C (dec.) | |
| Purity (HPLC) | ≥95% | |
| Solubility | DMSO, MeOH, H₂O (limited) |
Challenges and Mitigation Strategies
Side Reactions
-
Maleimide Ring Opening : Prolonged exposure to acidic conditions (e.g., excess TFA) hydrolyzes the maleimide to maleamic acid. Using stoichiometric TFAA and controlled reaction times minimizes this.
-
Trifluoroacetamide Formation : Over-acylation at the amine generates trifluoroacetamide byproducts. Adding TFAA in portions and monitoring via LC-MS ensures selective salt formation.
Applications and Derivatives
The trifluoroacetate salt serves as a key intermediate for:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate?
- Methodology :
- Synthesis : Multi-step organic synthesis involving condensation of pyrrole-2,5-dione derivatives with 3-aminopropylamine, followed by trifluoroacetic acid (TFA) salt formation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol).
- Characterization :
- NMR : Confirm structure using - and -NMR, focusing on pyrrole ring protons (δ 6.5–7.0 ppm) and TFA counterion signals (δ 116–118 ppm for -NMR).
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate, monitoring at 254 nm .
- Elemental Analysis : Verify stoichiometry (C, H, N, F) with ≤0.4% deviation from theoretical values.
Q. How can researchers ensure the purity of this compound for experimental use?
- Analytical Workflow :
- HPLC : Employ the method above to detect impurities >0.1%.
- GC-MS : Screen for residual solvents (e.g., dichloromethane, TFA) using USP <467>-compliant protocols .
- Karl Fischer Titration : Quantify water content (<0.5% w/w).
- Critical Parameters :
- Column temperature (25–40°C) and buffer pH (6.5 ± 0.1) significantly impact peak resolution .
Q. What stability conditions should be tested for this compound?
- Stress Testing Design :
| Condition | Parameters | Analysis |
|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl, 40°C, 24 hr | HPLC for degradation products |
| Oxidative Stress | 3% HO, RT, 12 hr | NMR to detect oxidation sites |
| Photostability | ICH Q1B guidelines (UV/Vis exposure) | UV-Vis spectroscopy |
- Key Finding : Degradation under basic conditions (pH >8) is accelerated, requiring pH-controlled storage .
Advanced Research Questions
Q. How to address contradictory data between NMR and HPLC purity results?
- Root Cause Analysis :
- Detection Limits : HPLC may miss non-UV-active impurities (e.g., salts), while NMR detects all protonated species.
- Sample Preparation : Residual solvents in NMR samples (e.g., DMSO-d) can mask signals; use lyophilized samples for consistency.
- Resolution : Combine orthogonal techniques (e.g., LC-MS for mass confirmation) and validate against a certified reference standard.
Q. What strategies optimize HPLC method development for this compound?
- Method Optimization :
- Mobile Phase : Adjust ammonium acetate buffer pH (6.0–7.0) to improve peak symmetry. Add 0.1% formic acid for ionization in LC-MS workflows.
- Column Screening : Compare C18, phenyl-hexyl, and HILIC columns for selectivity.
- Gradient Elution : Use 10–90% acetonitrile over 20 min to resolve polar degradation products .
Q. How to design mechanistic studies for its reactivity in nucleophilic environments?
- Experimental Approaches :
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., thiols) via UV-Vis or -NMR.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map electron density on the pyrrole ring and TFA counterion.
- Isotopic Labeling : Use -labeled amine precursors to track reaction pathways.
Data Contradiction Analysis Example
Scenario : Discrepancy in residual solvent results between GC and headspace analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
